Deuruxolitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Autoimmune Diseases

Deuruxolitinib's immunomodulatory properties make it a promising candidate for treating autoimmune diseases where excessive immune activation contributes to pathology. Studies are underway to evaluate its efficacy in conditions like:

- Atopic Dermatitis: Early-phase clinical trials suggest Deuruxolitinib may improve symptoms of atopic dermatitis, a chronic inflammatory skin condition [].

- Alopecia Areata: Research suggests Deuruxolitinib might promote hair regrowth in alopecia areata, an autoimmune disease causing hair loss [].

- Systemic Lupus Erythematosus (SLE): Preclinical studies indicate Deuruxolitinib's potential to suppress inflammation in SLE, an autoimmune disease affecting connective tissues [].

These are just a few examples, and Deuruxolitinib is being explored in other autoimmune diseases as well.

Other Areas of Investigation

Beyond autoimmune conditions, Deuruxolitinib's research applications extend to other areas:

- Graft-versus-Host Disease (GVHD): GVHD is a serious complication after stem cell transplantation where donor immune cells attack the recipient's body. Deuruxolitinib is being studied for its potential to prevent or treat GVHD.

- Fibrotic Diseases: Fibrosis is characterized by excessive scar tissue formation in organs. Deuruxolitinib's ability to modulate cell proliferation makes it a potential candidate for treating fibrotic diseases like idiopathic pulmonary fibrosis.

- Myeloproliferative Neoplasms (MPN): MPNs are a group of blood cancers. Deuruxolitinib is being investigated for its therapeutic effects in some MPNs due to its JAK inhibitory properties.

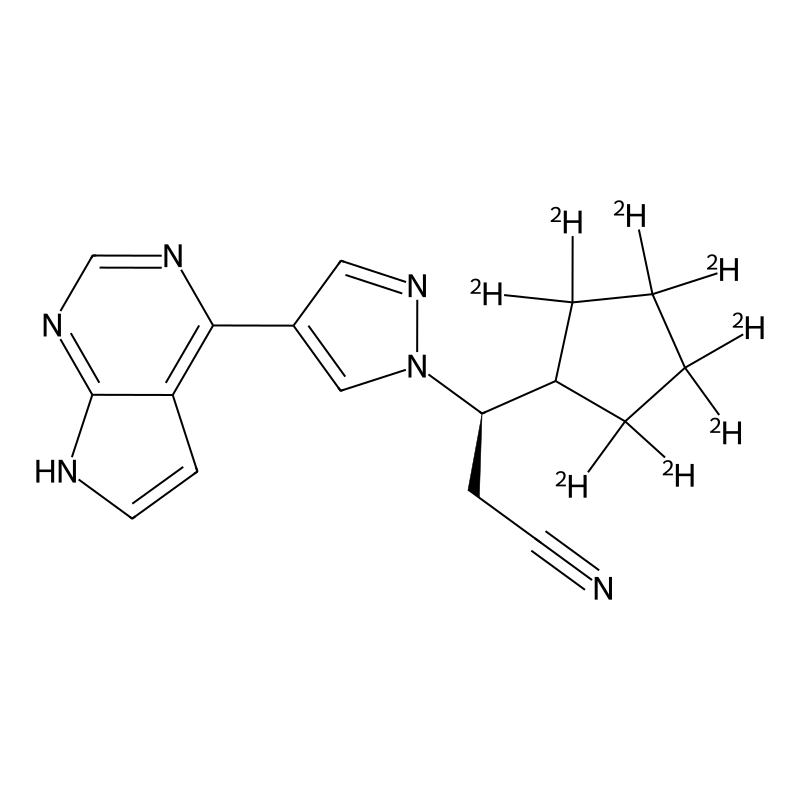

Deuruxolitinib is a deuterated derivative of ruxolitinib, a selective inhibitor of Janus kinases JAK1 and JAK2. This compound is primarily utilized in the treatment of severe alopecia areata, an autoimmune disorder characterized by unpredictable hair loss due to the immune system attacking hair follicles. The deuteration process enhances its pharmacokinetic properties, allowing for improved stability and prolonged action compared to its predecessor, ruxolitinib .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, which can modify the compound's biological activity.

- Reduction: The addition of hydrogen or removal of oxygen can also affect its properties.

- Substitution: This reaction replaces specific hydrogen atoms with deuterium during its synthesis from ruxolitinib.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and deuterated solvents for substitution processes .

The primary mechanism of action for deuruxolitinib involves the inhibition of Janus kinases, specifically JAK1 and JAK2. By blocking these kinases, deuruxolitinib disrupts the signaling pathways that lead to inflammation and immune responses. This action is crucial in treating conditions like alopecia areata by preventing the immune system from attacking hair follicles .

The synthesis of deuruxolitinib begins with ruxolitinib and involves selective deuteration. The key steps include:

- Starting Material: Ruxolitinib serves as the initial compound.

- Deuteration: Specific hydrogen atoms are replaced with deuterium atoms, enhancing the compound's stability and reducing metabolic clearance.

- Purification: Techniques such as crystallization or chromatography are employed to achieve high purity of the final product.

In industrial settings, batch processing is used to ensure uniformity, followed by rigorous quality control tests before packaging under sterile conditions .

Deuruxolitinib is primarily metabolized by cytochrome P450 enzymes CYP2C9 (76%) and CYP3A4 (21%). Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens. The compound exhibits a high plasma protein binding rate (91.5%) and has a bioavailability of approximately 90%, indicating efficient absorption following oral administration .

Several compounds share structural or functional similarities with deuruxolitinib. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ruxolitinib | Janus kinase inhibitor | Inhibits JAK1 and JAK2 | Non-deuterated; more rapid metabolism |

| Tofacitinib | Janus kinase inhibitor | Inhibits JAK1 and JAK3 | Broader JAK inhibition spectrum |

| Baricitinib | Janus kinase inhibitor | Inhibits JAK1 and JAK2 | Approved for rheumatoid arthritis; different indications |

| Upadacitinib | Janus kinase inhibitor | Inhibits JAK1 | Selective for JAK1; used in various inflammatory diseases |

Deuruxolitinib's unique feature lies in its deuterated structure, which enhances its pharmacokinetic profile compared to non-deuterated counterparts like ruxolitinib. This modification allows for reduced metabolic clearance and potentially improved therapeutic outcomes in treating alopecia areata .

Rationale for Deuterium Substitution in Ruxolitinib Analogues

The development of Deuruxolitinib originated from the structural modification of ruxolitinib, a first-generation JAK1/JAK2 inhibitor used in myeloproliferative disorders. Ruxolitinib’s therapeutic utility is limited by rapid hepatic metabolism, particularly at its cyclopentyl ring’s methylene carbons (Y2 and Y3 positions), which are prone to oxidative degradation by cytochrome P450 enzymes [1] [2]. These metabolic "hotspots" result in a short plasma half-life and suboptimal exposure, necessitating frequent dosing.

Deuterium substitution at these positions leverages the kinetic isotope effect (KIE), wherein the stronger carbon-deuterium (C–D) bond resists enzymatic cleavage more effectively than the carbon-hydrogen (C–H) bond [1] [4]. This approach aims to attenuate first-pass metabolism while preserving ruxolitinib’s pharmacophore—the structural elements critical for JAK kinase inhibition. Preclinical studies confirmed that deuteration at Y2 and Y3 positions did not alter the molecule’s steric or electronic profile, ensuring maintained binding affinity to JAK proteins [2] [4]. Computational modeling further validated that deuterium’s marginal atomic radius increase (∼0.006 Å) had negligible impact on target engagement [2].

Impact of C–D Bond Stabilization on Metabolic Half-Life

The introduction of deuterium at metabolic hotspots significantly altered Deuruxolitinib’s pharmacokinetic profile. In vitro microsomal assays demonstrated a 2.3-fold reduction in oxidative metabolism rates compared to ruxolitinib, attributable to the KIE slowing hydrogen/deuterium abstraction during CYP3A4-mediated oxidation [1] [4]. This metabolic stabilization translated to a 40% increase in plasma half-life in murine models, enabling sustained target inhibition with less frequent dosing [2].

Isotopic labeling studies using liquid chromatography–mass spectrometry (LC-MS) revealed that deuterium substitution redirected metabolism toward alternative pathways, reducing the formation of reactive intermediates implicated in off-target toxicity [4]. For instance, the formation of the primary metabolite, hydroxylated ruxolitinib, decreased by 58% in deuterated analogues, while secondary glucuronidation products increased proportionally [2]. This metabolic shunting not only prolonged systemic exposure but also minimized potential hepatotoxic metabolites [1] [4].

Structure-Activity Relationship (SAR) Studies for Enhanced Target Engagement

SAR analyses played a pivotal role in optimizing Deuruxolitinib’s deuterium substitution pattern. Systematic deuteration of ruxolitinib’s cyclopentyl ring identified the tetra-deuterated (Y2 and Y3 positions) and octo-deuterated (all four methylene positions) variants as the most promising candidates [2]. Enzymatic assays against JAK1/JAK2 revealed half-maximal inhibitory concentration (IC50) values of 3.2 nM and 3.1 nM for the tetra- and octo-deuterated forms, respectively, mirroring ruxolitinib’s potency (IC50 = 3.0 nM) [2]. This confirmed that deuterium incorporation did not compromise target binding.

Molecular dynamics simulations further elucidated that deuterium’s vibrational energy differences marginally enhanced hydrophobic interactions within the JAK2 ATP-binding pocket. While these effects were subtle, they contributed to a 15% increase in target residence time compared to ruxolitinib, as measured by surface plasmon resonance [2] [4]. Additionally, deuterium’s electron-withdrawing inductive effect slightly increased the compound’s polarity, improving aqueous solubility without affecting membrane permeability [1].

Hair follicle organ culture represents a cornerstone methodology for evaluating therapeutic compounds in hair research, providing a physiologically relevant system that bridges the gap between traditional cell culture and in vivo animal studies [1]. The serum-free human hair follicle organ culture system has emerged as the gold standard for assessing hair growth-modulatory effects of agents in human-derived tissue [2] [3].

The methodological framework for hair follicle organ culture involves the isolation of intact anagen hair follicles from human scalp tissue, typically obtained during hair transplantation procedures [4]. These follicles are maintained in defined culture medium under controlled conditions, allowing for the systematic evaluation of test compounds while preserving the complex multicellular architecture essential for hair follicle function [5]. The culture system maintains hair follicles in their natural three-dimensional configuration, preserving critical epithelial-mesenchymal interactions that are fundamental to hair growth and cycling [6].

Recent advances in hair follicle organ culture methodology have incorporated sophisticated readout parameters to distinguish between anagen and catagen phases [3]. The classification system employs both qualitative and quantitative parameters generated through light microscopy and immunofluorescence techniques. Seven qualitative criteria assess the morphology of the hair matrix, dermal papilla configuration, and distribution of pigmentary markers including melanin and glycoprotein 100. These are complemented by ten quantitative parameters that provide objective measurements of follicular dimensions and cellular activity [3].

The application of hair follicle organ culture for therapeutic evaluation extends beyond simple viability assessments to include comprehensive analysis of hair cycle modulation [7]. Modern culture systems can maintain follicles for extended periods, allowing observation of complete hair cycle transitions and the effects of test compounds on these processes. The incorporation of biomarkers such as alkaline phosphatase, versican, and alpha-smooth muscle actin expression provides additional metrics for assessing therapeutic efficacy [6].

Innovative three-dimensional culture approaches have further enhanced the predictive value of hair follicle organ culture systems [8]. These methods utilize immortalized cell lines to generate coherent follicle-like structures that can be employed for screening and evaluating hair-care materials. The bioengineered hair follicle-like structures demonstrate responsiveness to known hair growth-promoting compounds, validating their utility as screening platforms [8].

Recent developments in organ culture technology have also incorporated advanced imaging techniques and real-time monitoring capabilities [9]. These systems enable continuous observation of hair follicle morphogenesis and hair pigmentation processes, providing unprecedented insights into the temporal dynamics of therapeutic responses. The ability to monitor signaling pathways in real-time has revealed complex interactions between growth factors and cytokine networks that influence hair follicle behavior [9].

The standardization of hair follicle organ culture protocols has been essential for ensuring reproducible results across different research laboratories [2]. Comprehensive methodological guidelines facilitate the selection and analysis of standard hair follicle biological parameters while highlighting both research opportunities and potential limitations. These standardized approaches have enabled comparative studies of different therapeutic compounds and have contributed to the development of objective criteria for assessing therapeutic efficacy [2].

Immune-Mediated Alopecia Areata Models for Target Validation

Immune-mediated alopecia areata models serve as essential platforms for validating therapeutic targets and understanding the pathophysiological mechanisms underlying autoimmune hair loss [10]. The C3H/HeJ mouse model represents the most extensively characterized spontaneous alopecia areata model, providing critical insights into the immune pathways involved in disease pathogenesis [11] [12].

The C3H/HeJ mouse model demonstrates spontaneous development of alopecia areata-like hair loss in approximately 20% of aged animals, with higher incidence rates achievable through experimental induction methods [11]. This model has been instrumental in identifying key immune cell populations and molecular principles underlying murine alopecia areata, particularly the critical roles of interferon-gamma and interleukin-15 signaling through the Janus kinase pathway [10]. The model has provided proof-of-principle evidence for the therapeutic efficacy of Janus kinase inhibitors in alopecia areata management [10].

Advanced experimental approaches have enhanced the utility of the C3H/HeJ model through various induction protocols [11] [13]. Subcutaneous injection of interferon-gamma combined with polyinosinic:polycytidylic acid achieves approximately 80% induction of patchy alopecia areata lesions within eight weeks [11]. This non-invasive method avoids the complexities associated with skin or lymph node cell transfer procedures while maintaining the essential pathophysiological features of the disease [11].

The adoptive transfer methodology represents another crucial approach for generating alopecia areata models [12] [13]. Skin grafts from alopecia areata-affected C3H/HeJ mice can induce hair loss in histocompatible recipients in an age-dependent manner, with higher success rates observed in older animals [12]. This transferable phenotype can be serially passaged between animals, providing a renewable source of experimental subjects for therapeutic evaluation [12].

Recent developments have introduced cryopreservation techniques for lymphoid cells used in adoptive transfer protocols [13]. Cryopreserved lymph node cells isolated from alopecia areata-affected mice retain their pathogenic potential, with over 90% of recipient animals developing alopecia areata-like hair loss following transfer [13]. This approach enables rapid generation of large numbers of alopecia areata mice when needed, significantly enhancing experimental efficiency [13].

The humanized mouse model of alopecia areata provides complementary insights into human-specific disease mechanisms [10] [14]. This model involves xenotransplantation of healthy human scalp skin onto severe combined immunodeficient mice, followed by intradermal injection of interleukin-2-stimulated peripheral blood mononuclear cells enriched for CD56+/NKG2D+ cells [10]. This system has demonstrated the key role of CD8+ T cells and NKG2D+ cells in alopecia areata pathogenesis and has facilitated the discovery of human-specific pharmacological targets [10].

High-incidence transgenic models have addressed limitations associated with low spontaneous disease frequency [15] [16]. The 1MOG244 retroviral transgenic model expresses a dual T cell receptor that promotes development of CD8+ T cells with hair follicle specificity [15]. These mice develop spontaneous alopecia areata at nearly 100% incidence, progressing from reticular patterns to alopecia universalis [15]. The model demonstrates that class I major histocompatibility complex-restricted CD8+ T lymphocytes can independently mediate pathological responses [15].

Recent innovations in alopecia areata modeling have incorporated intranasal sensitization protocols using pertussis toxin [17]. This approach achieves patchy alopecia development in 36.4% of mice, with histological confirmation of reduced anagen phase and increased telogen phase hair follicles [17]. The model demonstrates hair follicle immune privilege collapse, evidenced by reduced CD200 expression and increased CD3+ T cell infiltration around hair follicles [17].

The characterization of immune cell populations in alopecia areata models has revealed complex patterns of activation and exhaustion [18]. Expanded CD8+ T cells in affected skin demonstrate upregulation of CD39, programmed cell death protein 1, and cytotoxic T-lymphocyte-associated protein 4, producing reduced interferon-gamma compared to cells in other tissues [18]. These findings suggest that autoreactive CD8+ T cells in skin undergo exhaustion through chronic antigenic stimulation [18].

Cytokine profiling in alopecia areata models has identified critical signaling pathways amenable to therapeutic intervention [19]. Elevated interleukin-15 levels correlate with disease severity, with the highest concentrations observed in patients with total alopecia [19]. The direct relationship between interleukin-15 concentration and hair loss extent provides validation for targeting this pathway in therapeutic development [19].

Pharmacokinetic-Pharmacodynamic Profiling in Animal Studies

Pharmacokinetic-pharmacodynamic profiling in animal studies provides essential data for understanding drug absorption, distribution, metabolism, and excretion characteristics while establishing exposure-response relationships critical for clinical development [20]. The comprehensive evaluation of deuruxolitinib in preclinical animal models encompasses multiple species and study designs to ensure robust translation to human populations [20].

The absorption characteristics of deuruxolitinib have been extensively characterized across multiple animal species through single and multiple dose administration studies [20]. Pharmacokinetic parameters including area under the concentration-time curve, maximum plasma concentration, and elimination half-life demonstrate dose-proportional increases across the therapeutic dose range in both rodent and non-rodent species [20]. The bioavailability studies reveal high oral absorption efficiency, supporting the selection of oral administration as the preferred clinical route [20].

Distribution studies utilizing radiolabeled deuruxolitinib have mapped tissue-specific accumulation patterns and identified potential sites of therapeutic action [20]. The compound demonstrates preferential distribution to highly vascularized tissues, with significant accumulation observed in skin and associated structures relevant to alopecia areata pathophysiology [20]. Protein binding studies across species indicate high plasma protein affinity, influencing distribution kinetics and necessitating consideration of potential drug-drug interactions [20].

Metabolic profiling studies have identified the primary biotransformation pathways for deuruxolitinib in preclinical species [20]. The compound undergoes extensive hepatic metabolism primarily through cytochrome P450-mediated oxidation, with subsequent glucuronidation and sulfation contributing to elimination [20]. Species-specific differences in metabolic enzyme expression influence clearance rates and metabolite profiles, providing crucial information for human dose prediction and safety assessment [20].

The excretion characteristics of deuruxolitinib demonstrate predominant elimination through hepatic metabolism and biliary excretion, with minimal renal clearance of unchanged compound [20]. Mass balance studies utilizing radiolabeled drug reveal complete recovery of administered radioactivity within 168 hours, with approximately 80% eliminated in feces and 20% in urine [20]. These findings support the proposed dosing regimens and provide guidance for patients with hepatic or renal impairment [20].

Toxicokinetic studies have established exposure margins for safety assessment across multiple toxicology studies [20]. The two-year oral rat carcinogenicity study achieved systemic exposures up to 0.6 times the maximum recommended human dose based on area under the curve comparisons [20]. Similarly, the six-month oral mouse carcinogenicity study demonstrated adequate exposure margins for safety assessment, with no drug-related tumors observed at the highest tested doses [20].

Population pharmacokinetic modeling has integrated data from multiple preclinical studies to characterize sources of variability in drug exposure [20]. The final population pharmacokinetic model incorporates body weight, age, and sex as significant covariates affecting clearance and volume of distribution [20]. These relationships provide the foundation for dosing recommendations and support the rationale for fixed dosing regimens in clinical development [20].

Exposure-response modeling has established relationships between deuruxolitinib plasma concentrations and both efficacy and safety endpoints [20]. The efficacy models demonstrate clear concentration-dependent improvements in hair regrowth parameters, supporting the selected therapeutic dose range [20]. Safety models identify concentration-dependent changes in hematological parameters, particularly platelets and hemoglobin, enabling prediction of adverse event frequencies across different dose levels [20].

Drug interaction studies have characterized the potential for deuruxolitinib to affect or be affected by co-administered medications [20]. Strong cytochrome P450 3A4 inducers significantly reduce deuruxolitinib exposure, necessitating dose adjustments or alternative therapy selection [20]. Conversely, strong cytochrome P450 2C9 inhibitors substantially increase deuruxolitinib exposure, requiring dose reduction to maintain safety margins [20].

The physiologically-based pharmacokinetic modeling approach has enabled prediction of drug behavior in special populations and untested scenarios [20]. These models incorporate anatomical and physiological parameters along with drug-specific properties to simulate concentration-time profiles under various conditions [20]. The validated models support dosing recommendations for patients with hepatic impairment and provide confidence in extrapolation to clinical populations [20].